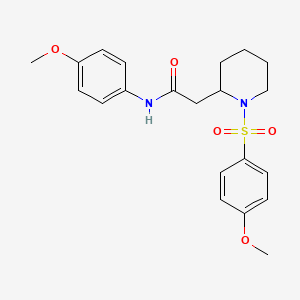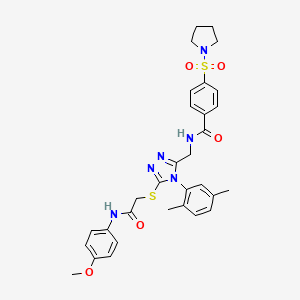
3-(Benzyloxy)-2-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-methylpyridin-4(1H)-one, commonly referred to as BMOP, is a synthetic compound that has been used in a variety of scientific applications. BMOP is a heterocyclic aromatic compound, and its synthesis has been a topic of interest for chemists for many years. Its unique structure and properties make it a versatile compound for research and experimentation.
Wissenschaftliche Forschungsanwendungen
Chemical Reagent and Synthesis
- 3-(Benzyloxy)-2-methylpyridin-4(1H)-one is used as a bench-stable pyridinium salt for the benzylation of alcohols. It efficiently converts alcohols into benzyl ethers upon warming, demonstrating its utility in organic synthesis (Poon & Dudley, 2006). The salt is stable, neutral, and its synthesis and reactivity have been explored for a wide range of alcohols with good to excellent yield.
- It serves as a reagent for the synthesis of benzyl ethers and esters, offering a mild, convenient, and in some cases uniquely effective methodology. The synthesis protocol includes N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ, proving its versatility in organic synthesis (López & Dudley, 2008).
Heterocyclic Compound Synthesis
- It's involved in the creation of new 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives through a multi-component reaction in ionic liquid. These heterocyclic compounds are synthesized without volatile organic solvents, and the ionic liquid used can be reused without efficiency loss after simple treatment, indicating its role in environmentally friendly chemical processes (Shi et al., 2008).
Photoactive and Luminescent Materials
- The compound is part of the synthesis of photoactive RuIIbis(bipyridyl){2-(4-methylpyridin-2-yl)benzo[d]-X-azole}2 complexes. These complexes have been characterized and studied for their electrochemical behavior and photophysical properties. They exhibit electrogenerated chemiluminescence (ECL), making them potentially useful in light-emitting devices and sensors (Gobetto et al., 2006).
Biological and Medicinal Research
- The compound is part of the structure of various synthesized compounds showing antiradical activity against radicals, indicating its potential in creating pharmaceutical agents or antioxidants (Kulakov et al., 2018).
- It's also a part of the synthesis of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which have shown a high level of analgesic (but not anti-inflammatory) properties, indicating their potential use in pain management (Ukrainets et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-3-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGCSWOAILTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-2-methyl-4(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

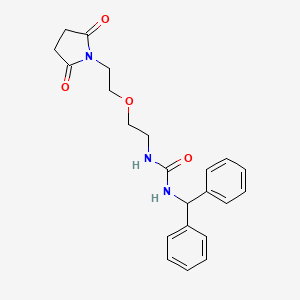

![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)
![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)
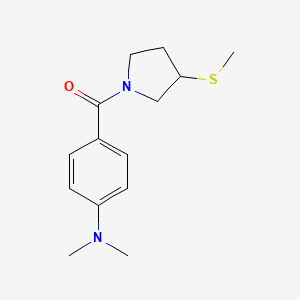
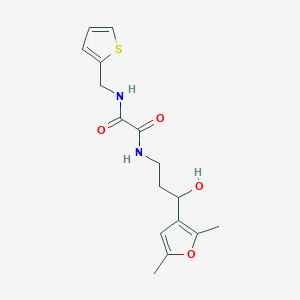

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)

